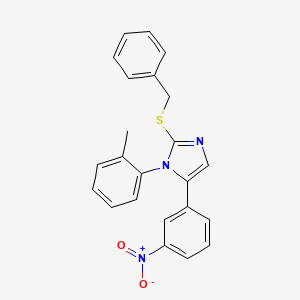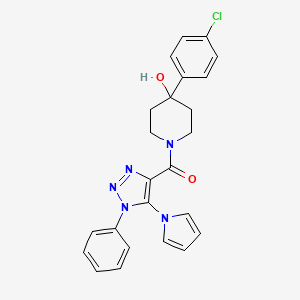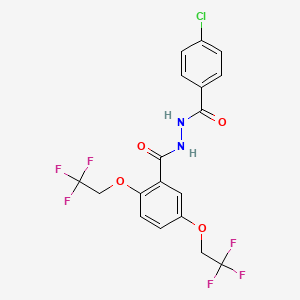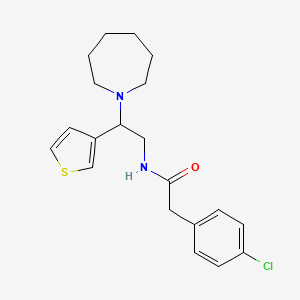
N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells, making it a promising target for cancer therapy. ABT-199 has shown promising results in preclinical and clinical studies for the treatment of various hematological malignancies.
Mécanisme D'action
N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide binds to the hydrophobic groove of BCL-2 protein, thereby inhibiting its anti-apoptotic function. This induces apoptosis in cancer cells that are dependent on BCL-2 for survival. N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide has a high selectivity for BCL-2 over other anti-apoptotic proteins, such as B-cell lymphoma-extra large (BCL-XL) and myeloid cell leukemia-1 (MCL-1).
Biochemical and physiological effects:
N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide has been shown to induce apoptosis in cancer cells that are dependent on BCL-2 for survival, while sparing normal cells. This selectivity is due to the high expression of BCL-2 in cancer cells compared to normal cells. N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab and cytarabine.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide is a potent and selective inhibitor of BCL-2, making it a valuable tool for studying the role of BCL-2 in cancer cell survival and apoptosis. However, its selectivity for BCL-2 over other anti-apoptotic proteins, such as BCL-XL and MCL-1, may limit its usefulness in certain experimental settings. Additionally, N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide has a short half-life in vivo, which may require frequent dosing in animal studies.
Orientations Futures
There are several potential future directions for the development of N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide and related compounds. These include:
1. Combination therapy: N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide has shown synergistic effects when combined with other anti-cancer agents, such as rituximab and cytarabine. Further studies are needed to identify optimal combination therapies for different types of cancer.
2. Biomarker identification: Biomarkers that predict response to N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide have been identified in CLL and AML. Further studies are needed to identify biomarkers for other types of cancer.
3. Resistance mechanisms: Resistance to N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide has been observed in some patients. Further studies are needed to identify the mechanisms of resistance and develop strategies to overcome them.
4. Development of more potent and selective BCL-2 inhibitors: While N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide is a potent and selective BCL-2 inhibitor, there is still room for improvement in terms of potency and selectivity. The development of more potent and selective BCL-2 inhibitors may lead to improved clinical outcomes for patients with cancer.
In conclusion, N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide is a promising small molecule inhibitor that selectively targets BCL-2 protein, a promising target for cancer therapy. Its potent anti-tumor activity and selectivity for cancer cells make it a valuable tool for studying the role of BCL-2 in cancer cell survival and apoptosis. Further studies are needed to optimize its clinical use and develop more potent and selective BCL-2 inhibitors.
Méthodes De Synthèse
The synthesis of N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide involves several steps, including the formation of the thiazole ring, the introduction of the oxolane ring, and the attachment of the carboxamide group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide has been extensively studied for its potential use in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). In preclinical studies, N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide has shown potent anti-tumor activity against BCL-2-dependent cancer cells, both in vitro and in vivo. Clinical trials have demonstrated its efficacy in patients with relapsed or refractory CLL and AML.
Propriétés
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6-4-10-9(14-6)11-8(12)7-2-3-13-5-7/h4,7H,2-3,5H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXFGDQUTOYUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2640731.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B2640733.png)
![Ethyl 4-[4-[(2-phenoxyphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2640734.png)
![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2640736.png)

![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2640738.png)
![N-[2-cyclohexyl-1-(pyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2640741.png)






![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-({[1,1'-biphenyl]-4-yl}formamido)acetate](/img/structure/B2640752.png)